molecular formula C21H24FN5O5 B2495480 Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate CAS No. 338410-17-6

Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate

Cat. No. B2495480
CAS RN: 338410-17-6
M. Wt: 445.451
InChI Key: SYCZAEFMAJUENU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic molecules often involves regioselective hydrazination processes, as demonstrated by the metal-free, efficient hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media. This method is notable for its functional group tolerance and efficiency, expanding molecular diversity (Wang et al., 2015). Additionally, synthesis involving optically active components and the strategic use of diethyl azodicarboxylate to generate specific enantiomers has been explored, providing insight into tailored synthesis approaches (Ashimori et al., 1991).

Molecular Structure Analysis

Molecular structure characterization techniques such as FT-IR, NMR, and UV-VIS measurements, along with X-ray diffraction (XRD), are crucial in determining the structural properties of synthesized compounds. A study on a hydrazone derivative showcased the effectiveness of these techniques in structural elucidation, providing a foundation for analyzing Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate's molecular structure (Özçelik et al., 2020).

Chemical Reactions and Properties

The reactivity of pyridinium ylides with diethyl azodicarboxylate, leading to the formation of Δ2-1,3,4-oxadiazolines and subsequent isomerization, highlights the compound's chemical versatility. This reactivity pattern underlines the potential chemical reactions Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate might undergo (MukaiyamaTeruaki et al., 1976).

Physical Properties Analysis

The study of polysubstituted pyridines provides insights into the physical properties of related compounds. The nearly planar structures and stabilization through various intermolecular interactions, such as C-H...O and C-H...π, contribute to understanding the physical characteristics of Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate (Suresh et al., 2007).

Chemical Properties Analysis

The selective modification of cruciform loops by diethyl pyrocarbonate, highlighting specific reactivity towards adenine bases, provides a basis for understanding the chemical behavior of complex molecules like Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate. This selectivity in chemical modification suggests a method to study and manipulate the compound's chemical properties further (Furlong & Lilley, 1986).

Scientific Research Applications

Synthesis and Derivative Formation

  • Diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate, a compound related to the specified chemical, has been synthesized and converted into various pyridine derivatives. This process involves reactions with hydrazine hydrate, leading to the formation of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives (Ahmed, 2002).

Importance as an Organic Intermediate

  • Diethyl 5-ethyl-2,3-pyridinedicarboxylate, structurally similar to the specified compound, is an important organic intermediate in the fields of dye, medicine, and pesticide. It also exhibits some biological activity. However, the synthesis process of this compound faces challenges like high cost, low yield, and environmental pollution (Hunsheng & Heng, 2014).

Use in Multicomponent Synthesis

  • Compounds like diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate have been synthesized through one-pot multicomponent condensation. These types of syntheses highlight the chemical's role in facilitating the assembly of complex molecules, particularly in understanding weak interactions (R. Shashi, Prasad, & Begum, 2020).

Application in Herbicide Synthesis

  • A new class of fluoroalkylated pyridine herbicides, related to the compound , has been developed. These herbicides, including various derivatives of pyridinedicarboxylates, show promising herbicidal activity (Lee et al., 1991).

Involvement in Pharmacological Research

  • While specifics on pharmacological applications are limited due to the exclusion criteria, compounds structurally related to the specified chemical have been studied for their pharmacological effects, especially in cardiovascular and hypertensive research. These studies often focus on synthesizing optically active derivatives and analyzing their biological activities (Ashimori et al., 1991).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical and biological properties .

properties

IUPAC Name

diethyl 2-[2-[1-(6-fluoropyridin-2-yl)piperidin-4-ylidene]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O5/c1-3-31-20(29)14-12-15(21(30)32-4-2)19(28)24-18(14)26-25-13-8-10-27(11-9-13)17-7-5-6-16(22)23-17/h5-7,12H,3-4,8-11H2,1-2H3,(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZAEFMAJUENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)C3=NC(=CC=C3)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate

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